molecular formula C15H16N4O3 B2662912 6-(4-(pyridin-2-yloxy)piperidine-1-carbonyl)pyridazin-3(2H)-one CAS No. 1428380-26-0

6-(4-(pyridin-2-yloxy)piperidine-1-carbonyl)pyridazin-3(2H)-one

Cat. No.: B2662912
CAS No.: 1428380-26-0
M. Wt: 300.318
InChI Key: AHQSPAADWIGJRQ-UHFFFAOYSA-N
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Description

6-(4-(pyridin-2-yloxy)piperidine-1-carbonyl)pyridazin-3(2H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyridazinone core linked to a piperidine ring, which is further connected to a pyridine moiety through an ether linkage. The presence of these functional groups endows the compound with diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-(pyridin-2-yloxy)piperidine-1-carbonyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the piperidine ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the pyridazinone intermediate.

    Ether linkage formation: The pyridine moiety is attached to the piperidine ring through an ether bond, which can be formed by reacting a pyridine derivative with a piperidine alcohol under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to enhance yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-(4-(pyridin-2-yloxy)piperidine-1-carbonyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyridine or piperidine rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone derivatives with additional oxygen-containing functional groups, while reduction may produce fully or partially reduced forms of the compound.

Scientific Research Applications

6-(4-(pyridin-2-yloxy)piperidine-1-carbonyl)pyridazin-3(2H)-one has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-(4-(pyridin-2-yloxy)piperidine-1-carbonyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyrimidine: This compound shares a similar heterocyclic structure and is used in various chemical and biological applications.

    Imidazo[1,5-a]pyridine: Known for its luminescent properties and versatility in different research areas, including materials science and pharmaceuticals.

Uniqueness

6-(4-(pyridin-2-yloxy)piperidine-1-carbonyl)pyridazin-3(2H)-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for diverse scientific research applications.

Properties

IUPAC Name

3-(4-pyridin-2-yloxypiperidine-1-carbonyl)-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O3/c20-13-5-4-12(17-18-13)15(21)19-9-6-11(7-10-19)22-14-3-1-2-8-16-14/h1-5,8,11H,6-7,9-10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHQSPAADWIGJRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=CC=N2)C(=O)C3=NNC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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